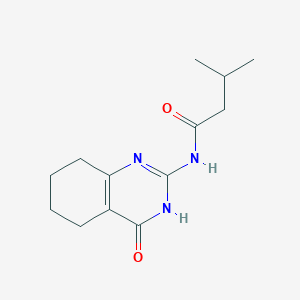

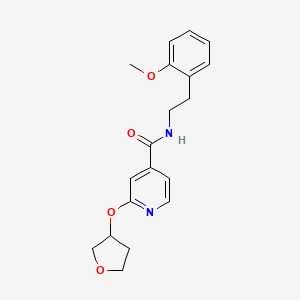

![molecular formula C19H25NO3 B2992585 1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 898405-65-7](/img/structure/B2992585.png)

1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives are notable for their presence in various biochemical reagents, drugs, and drug candidates. Recent advances have shown significant progress in synthesizing these compounds, with a focus on their biological relevance and potential as new biologically active substances. The structural features of this pharmacophore have been explored for developing new compounds with promising biological activities (Ghatpande et al., 2020).

Anti-Microbial and Anti-Fungal Agents

Novel N-acyl/aroyl spiro[chroman-2,4′-piperidin]-4(3H)-one analogues have been synthesized and evaluated for their anti-fungal and anti-microbial activities. These compounds have shown excellent docking integrations and biological activity, highlighting their potential as potent anti-microbial agents (Ghatpande et al., 2021).

Histamine Release Inhibition

Spiro[isochroman-piperidine] analogs have been synthesized and tested for their inhibitory activity on histamine release from mast cells. These studies suggest that the lipophilicity of the 1'-substituent primarily affects activity, providing insights into the development of anti-allergic compounds (Yamato et al., 1981).

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been explored as acetyl-CoA carboxylase (ACC) inhibitors, with several compounds showing inhibitory activity in the low nanomolar range. This research paves the way for the development of novel treatments for metabolic disorders (Shinde et al., 2009).

Histone Deacetylase Inhibitors

The compound has been used as a basis for the synthesis of novel histone deacetylase (HDAC) inhibitors, demonstrating significant antiproliferative activity on tumor cell lines and in vivo tumor growth inhibition. These findings highlight its potential in cancer therapy (Varasi et al., 2011).

Sigma Ligands

Research into spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines has identified compounds with subnanomolar affinity and selectivity for the sigma 2 binding site. These ligands could be vital in developing treatments for neurological disorders (Moltzen et al., 1995).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one are currently unknown. This compound is structurally related to the piperidine class of compounds, which are known to interact with a wide range of biological targets

Mode of Action

It is known that piperidine derivatives can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, and modulating the activity of the target proteins .

Biochemical Pathways

Given the structural similarity to piperidine derivatives, it is possible that this compound could affect a variety of biochemical pathways, depending on its specific targets .

Pharmacokinetics

These properties are crucial for determining the bioavailability of a compound, as well as its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The effects would depend on the specific targets of the compound and how it interacts with them .

Action Environment

The action, efficacy, and stability of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .

Propriétés

IUPAC Name |

1'-(2-ethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-3-14(4-2)18(22)20-11-9-19(10-12-20)13-16(21)15-7-5-6-8-17(15)23-19/h5-8,14H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQHELASZAZPRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

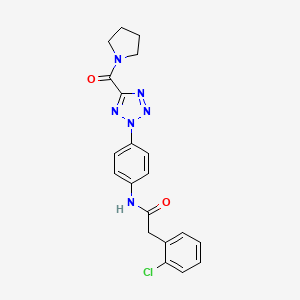

![5-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2992502.png)

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2992506.png)

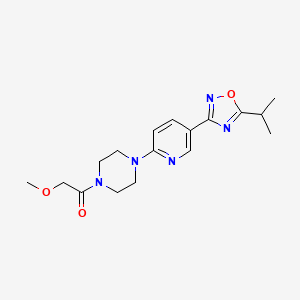

![1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2992508.png)

![6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2992510.png)

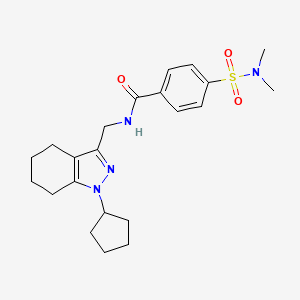

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)

![8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992519.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)

![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)